4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
Description
The piperidine (B6355638) ring is a foundational heterocyclic scaffold in the development of pharmaceuticals and other biologically active molecules. ijnrd.orgnih.govnih.govencyclopedia.pub This six-membered nitrogen-containing ring is a prevalent feature in numerous natural alkaloids and synthetic drugs. ijnrd.orgencyclopedia.pub Its non-planar, chair-like conformation allows for the precise three-dimensional arrangement of substituents, which is a critical factor in designing molecules that can selectively interact with biological targets like enzymes and receptors. nih.gov
The subject compound belongs to the 4-aryl-piperidin-4-ol class. This structural framework is significant in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. nih.gov A notable example is the related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385) (lacking the dimethyl substitution), which is a crucial precursor to loperamide, a widely used anti-diarrheal medication. acs.org The strategic placement of an aryl group and a hydroxyl group at the fourth position of the piperidine ring creates a versatile template for developing more complex therapeutic molecules. nih.gov
While the direct analogue, 4-(4-chlorophenyl)piperidin-4-ol, is a known metabolite of the antipsychotic drug haloperidol, there is no readily available scientific literature identifying 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol as a metabolite or a direct intermediate in the synthesis of currently marketed drugs. Its significance is therefore better understood by examining the potential role of its unique structural features.
The most distinguishing feature of this compound is the pair of methyl groups at the C-3 position of the piperidine ring, known as a gem-dimethyl substitution. In medicinal chemistry, the introduction of a gem-dimethyl group onto a cyclic scaffold is a deliberate strategy used to influence a molecule's properties in several ways:
Conformational Restriction : The presence of the two methyl groups can lock the piperidine ring into a more rigid conformation. This reduction in conformational flexibility can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty of binding. nih.gov
The Thorpe-Ingold Effect : Also known as the gem-dimethyl effect, this principle states that steric hindrance from gem-disubstitution can accelerate intramolecular reactions, such as ring formation. wikipedia.orglucp.net This kinetic effect is due to the compression of the bond angle between the substituents, bringing the reactive ends of a molecule closer together. wikipedia.orglucp.net
Metabolic Blocking : The C-3 position of the piperidine ring could be susceptible to metabolic oxidation. By introducing two methyl groups, this position is blocked, potentially increasing the metabolic stability and prolonging the biological half-life of any drug candidate containing this motif. nih.gov
Research into other dimethyl-substituted piperidines underscores the importance of such modifications. For instance, a class of compounds based on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure has been identified as exhibiting pure opioid antagonist activity, a property conferred by the methyl substitutions. acs.org This highlights that the addition of methyl groups to the piperidine scaffold is a critical tool for modulating pharmacological outcomes.
Mentioned Compounds
| Compound Name |
| This compound |
| 4-(4-Chlorophenyl)piperidin-4-ol |
| Loperamide |
| Haloperidol |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBIMUDGOIXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Strategies for 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
The de novo synthesis of the target compound relies on building the core piperidine (B6355638) structure and introducing the required functionalities in a controlled manner.
A primary and industrially relevant method for constructing 4-aryl-4-piperidinols is the Grignard reaction. stackexchange.com This pathway involves the nucleophilic addition of an arylmagnesium halide to a suitable piperidinone precursor. For the synthesis of this compound, the key reaction is the addition of 4-chlorophenylmagnesium bromide to an N-protected 3,3-dimethyl-4-piperidone. chemguide.co.uk
The nitrogen atom of the piperidinone is typically protected with a group such as benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) to prevent side reactions and improve handling. The Grignard reagent, prepared from 4-bromochlorobenzene and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), attacks the electrophilic carbonyl carbon of the piperidinone. chemguide.co.ukadichemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. adichemistry.com The choice of the N-protecting group is crucial as it must be stable under the basic Grignard reaction conditions and readily cleavable in a later step.
Table 1: Grignard Reagent-Mediated Synthesis
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| N-Protected 3,3-dimethyl-4-piperidone | 4-Chlorophenylmagnesium bromide | Anhydrous THF or Diethyl Ether, then H₃O⁺ workup | N-Protected this compound |
Following the successful installation of the 4-chlorophenyl group via the Grignard reaction, the synthesis is often completed by a deprotection step. When a benzyl group is used as the N-protecting group, it is commonly removed through catalytic hydrogenation. chemicalbook.com This process involves reacting the N-benzyl precursor with hydrogen gas in the presence of a metal catalyst, most frequently palladium on activated charcoal (Pd/C). chemicalbook.com
The reaction is typically carried out in a solvent such as ethanol, methanol, or water at room temperature and moderate hydrogen pressure. chemicalbook.com The hydrogenolysis cleaves the benzylic C-N bond, releasing toluene (B28343) as a byproduct and yielding the final secondary amine, this compound. This method is valued for its clean conversion and the ease of removing the catalyst by filtration. A patent describes a similar hydrogenation deprotection for 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, achieving a 90% yield. chemicalbook.com
Table 2: Hydrogenation-Deprotection Sequence
| Starting Material | Reagents | Solvent | Product |
| N-Benzyl-4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Water | This compound |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a powerful strategy for rapidly building molecular complexity. taylorfrancis.comresearchgate.net Various MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. rsc.orgacs.org While a direct one-pot synthesis of this compound via an MCR is not prominently documented, the general approach could be adapted.
A hypothetical MCR could involve the condensation of an amine (as the nitrogen source), an aldehyde (e.g., formaldehyde), and a β-dicarbonyl compound or its equivalent that could generate the 3,3-dimethyl pattern, followed by cyclization and reaction with a chlorophenyl-containing component. researchgate.net Catalysts for such reactions can range from Lewis acids to organocatalysts. researchgate.nettandfonline.com The main challenge in applying MCRs to this specific target is achieving the precise substitution pattern, particularly the gem-dimethyl group at the C3 position and the quaternary hydroxylated carbon at C4.
Table 3: Generalized Components for Piperidine MCRs
| Component Type | Example Reactant | Role in Final Structure |
| Amine Source | Ammonium acetate | Provides the ring nitrogen atom |
| Aldehyde | Benzaldehyde derivatives | Forms part of the piperidine ring backbone |
| Active Methylene Compound | Acetoacetate esters | Contributes the remaining carbon atoms of the ring |
Derivatization and Structural Modification Strategies
This compound serves as a versatile intermediate for further chemical modifications. The presence of two reactive sites—the secondary amine and the tertiary hydroxyl group—allows for a range of derivatization reactions to explore structure-activity relationships.
The secondary amine is a nucleophilic center that can undergo N-alkylation, N-acylation, or N-arylation. For instance, alkylation with various alkyl halides in the presence of a base can introduce diverse substituents on the nitrogen atom. prepchem.com This is a key step in the synthesis of many pharmaceutically active compounds, such as the antipsychotic drug Haloperidol, which is derived from the non-dimethylated analog. hmdb.ca
The tertiary hydroxyl group is less reactive but can be modified through etherification or esterification under specific conditions. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding ester. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
Table 4: Potential Derivatization Strategies
| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Secondary Amine (N-H) | N-Alkylation | Alkyl halides (e.g., 4-chloro-1-fluorobutane) + Base | Tertiary Amine |
| Secondary Amine (N-H) | N-Acylation | Acyl chlorides, Anhydrides | Amide |
| Tertiary Alcohol (O-H) | O-Esterification | Acyl chlorides, Anhydrides + Catalyst | Ester |
| Tertiary Alcohol (O-H) | O-Etherification | Alkyl halides + Strong Base (e.g., NaH) | Ether |
Optimization of Reaction Conditions and Yield Enhancement Methodologies
Optimizing the synthesis of this compound is crucial for improving efficiency and reducing costs in a production setting. For the Grignard reagent-mediated pathway, several parameters can be fine-tuned. The reaction is highly sensitive to moisture, so ensuring strictly anhydrous conditions is paramount. chemguide.co.ukadichemistry.com The temperature must be controlled to prevent side reactions, such as Wurtz coupling of the Grignard reagent. The rate of addition of the piperidinone precursor to the Grignard solution can also impact the yield.
In the hydrogenation-deprotection step, the choice of catalyst, solvent, hydrogen pressure, and temperature can significantly affect reaction time and completeness. researchgate.net Catalyst loading (the amount of Pd/C used) is a key variable; sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can be costly and lead to over-reduction in some cases. Screening different solvents may also enhance catalyst activity and product solubility. For MCRs, optimization involves screening catalysts, solvents, and reaction temperatures to maximize the yield of the desired piperidine scaffold and minimize the formation of byproducts. researchgate.netnih.gov
Table 5: Parameters for Reaction Optimization
| Synthetic Step | Parameter to Optimize | Potential Adjustments | Desired Outcome |
| Grignard Reaction | Solvent | THF, Diethyl Ether, Dioxane | Improved reagent stability and product yield |
| Grignard Reaction | Temperature | -20°C to room temperature | Minimized side reactions, higher selectivity |
| Hydrogenation-Deprotection | Catalyst | Different loadings of Pd/C, alternative catalysts (e.g., PtO₂) | Faster reaction, lower cost, higher conversion |
| Hydrogenation-Deprotection | Hydrogen Pressure | 1 atm to 50 psi | Efficient and complete deprotection |
| Multicomponent Reaction | Catalyst | Lewis acids (e.g., Yb(OTf)₃), Brønsted acids, organocatalysts | Increased reaction rate and yield of desired isomer |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. While specific experimental NMR data for 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol is not widely available in the reviewed literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its molecular structure and comparison with the well-characterized parent compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385).
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the chlorophenyl group, the protons of the piperidine (B6355638) ring, the hydroxyl proton, and the protons of the two methyl groups. The aromatic protons are expected to appear as a set of doublets in the downfield region (typically δ 7.2–7.4 ppm) due to ortho- and meta-coupling. The piperidine ring protons would present as a series of multiplets in the aliphatic region. A key feature would be the presence of two singlets for the diastereotopic methyl groups at the C3 position, a consequence of the chiral center at C4. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton. Distinct signals are expected for the quaternary carbon of the chlorophenyl ring attached to the chlorine atom, the other aromatic carbons, the quaternary carbon at C4 of the piperidine ring bearing the hydroxyl and chlorophenyl groups, the piperidine methylene carbons, the quaternary carbon at C3, and the two methyl carbons. The chemical shifts of the piperidine ring carbons would be indicative of its conformation, which is expected to be a chair form.
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to Cl) | ~ 7.3 | d |
| Aromatic (meta to Cl) | ~ 7.2 | d |
| Piperidine CH₂ | Multiplets | m |
| Hydroxyl OH | Variable | br s |
| Methyl CH₃ | ~ 1.0 - 1.2 | s |
| Methyl CH₃ | ~ 0.8 - 1.0 | s |
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-Cl (Aromatic) | ~ 132 |
| C-H (Aromatic) | ~ 128 |
| C-ipso (Aromatic) | ~ 145 |
| C4 (Piperidine) | ~ 70 |
| C2, C5, C6 (Piperidine) | ~ 40-60 |
| C3 (Piperidine) | ~ 35 |
| Methyl Carbons | ~ 20-25 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching of the secondary amine in the piperidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic ring and the aliphatic piperidine and methyl groups would be observed in the 2800-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretching vibration should be present in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to give a strong signal. The C-Cl stretch is also typically Raman active. The aliphatic C-H and C-C vibrations of the piperidine ring and methyl groups will also be observable.
Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3200-3600 (broad) | Weak | Stretching |
| N-H | 3300-3500 | Weak | Stretching |
| Aromatic C-H | 3000-3100 | Strong | Stretching |
| Aliphatic C-H | 2850-2960 | Strong | Stretching |
| Aromatic C=C | 1450-1600 | Strong | Stretching |
| C-Cl | 1000-1100 | Strong | Stretching |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₁₃H₁₈ClNO), the expected exact mass can be calculated.
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion. The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to involve initial cleavage of the piperidine ring. Key fragmentation pathways would likely include the loss of a methyl group, the loss of water from the hydroxyl group, and cleavage of the bond between C3 and C4. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₈ClNO |
| Monoisotopic Mass | 239.1077 g/mol |
| Nominal Mass | 239 g/mol |
| Predicted Key Fragments (m/z) | |
| [M-CH₃]⁺ | 224 |
| [M-H₂O]⁺ | 221 |
| [M-C₂H₅]⁺ | 210 |
| Chlorophenyl cation | 111 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While no crystal structure for this compound has been reported in the searched literature, the crystal structure of the parent compound, 4-(4-Chlorophenyl)piperidin-4-ol, has been determined. researchgate.net
In the solid state, 4-(4-Chlorophenyl)piperidin-4-ol adopts a chair conformation for the piperidine ring. researchgate.net The hydroxyl group is found in an axial position, while the larger 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance. researchgate.net It is highly probable that the piperidine ring of this compound also adopts a similar chair conformation. The two methyl groups at the C3 position would introduce additional steric bulk, which could influence the precise geometry of the ring and the orientation of the substituents.
Crystallographic Data for 4-(4-Chlorophenyl)piperidin-4-ol (for comparison) . researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3706 (10) |
| b (Å) | 9.5204 (8) |
| c (Å) | 10.6164 (9) |
| β (°) | 108.458 (8) |
| Volume (ų) | 1090.13 (16) |
| Z | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula which can be compared with the theoretical composition to verify the purity and identity of the substance. For this compound, with the molecular formula C₁₃H₁₈ClNO, the theoretical elemental composition can be calculated.
Experimental elemental analysis data for this specific compound is not available in the reviewed scientific literature. However, for a pure sample, the experimental values are expected to be in close agreement with the calculated theoretical percentages.
Theoretical Elemental Composition of C₁₃H₁₈ClNO
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 13 | 156.143 | 65.13% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 7.57% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.79% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.84% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.67% |
| Total | 239.746 | 100.00% |
Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenyl 3,3 Dimethylpiperidin 4 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the many-electron wavefunction in terms of the electron density, DFT methods offer a balance of computational cost and accuracy, making them ideal for studying molecules of pharmaceutical interest. For 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol, DFT calculations would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) to elucidate its electronic characteristics and reactivity.
The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process of geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For the parent compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), X-ray crystallography studies have shown that the piperidine (B6355638) ring adopts a chair conformation. nih.govresearchgate.net In this conformation, the bulky 4-chlorophenyl group occupies an equatorial position to minimize steric strain, while the hydroxyl group is in an axial position. nih.govresearchgate.net
For this compound, the piperidine ring is also expected to adopt a chair conformation. The presence of the two methyl groups at the C3 position will likely introduce significant steric interactions that could influence the precise geometry of the ring and the relative orientations of the substituents. DFT calculations would be crucial in determining the preferred chair conformation and quantifying the bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are hypothetical values based on expected trends and data from similar structures, as specific computational data for this molecule is not available.)
| Parameter | Predicted Value |
| C-C (piperidine ring) bond length | 1.53 - 1.55 Å |
| C-N (piperidine ring) bond length | 1.47 - 1.49 Å |
| C-O (hydroxyl) bond length | 1.43 - 1.45 Å |
| C-Cl (chlorophenyl) bond length | 1.74 - 1.76 Å |
| C-N-C bond angle | 110 - 112° |
| C-C-C (piperidine ring) bond angle | 109 - 111° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Predicted Value |
| EHOMO | -6.5 eV |
| ELUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.2 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Chemical Softness (S) | 0.38 eV-1 |
| Electrophilicity Index (ω) | 2.80 eV |
The introduction of the electron-donating dimethyl groups at the C3 position would be expected to raise the HOMO energy level compared to the parent compound, potentially making it a better electron donor.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential around the oxygen atom of the hydroxyl group and the chlorine atom of the chlorophenyl group, due to the high electronegativity of these atoms. These regions would represent the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group and the hydrogen atom on the nitrogen would exhibit the most positive potential, indicating their susceptibility to nucleophilic attack. The MEP map provides valuable insights into the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable bonds can exist in multiple conformations, each with a different energy. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. For this compound, the primary source of conformational flexibility is the piperidine ring, which can exist in different chair and boat conformations.
As established, the chair conformation is expected to be the most stable. However, the presence of the 3,3-dimethyl groups introduces the possibility of different chair conformations with varying steric strain. A detailed conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy conformations identified from this analysis represent the most likely shapes the molecule will adopt. Understanding the conformational preferences is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Biological Interaction
The biological activity of compounds based on the 4-arylpiperidin-4-ol scaffold is intrinsically linked to their three-dimensional structure. For 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol and its parent compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), several structural features are considered critical for molecular interactions with biological targets. The core of its activity lies in the strategic placement of key functional groups on the piperidine (B6355638) ring.
Crystallographic studies of the parent compound, 4-(4-chlorophenyl)piperidin-4-ol, reveal that the piperidine ring consistently adopts a stable chair conformation. researchgate.netresearchgate.net In this arrangement, the bulky 4-chlorophenyl group occupies an equatorial position, while the hydroxyl (-OH) group is situated in an axial position. researchgate.netresearchgate.net This specific spatial orientation is a typical and crucial feature for this class of compounds, as it dictates how the molecule presents itself to its biological target. researchgate.netresearchgate.net The 4-chlorophenyl and the 4-hydroxyl groups are considered essential for receptor binding, with research indicating that these features are critical for interactions with targets such as the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.
Furthermore, the piperidine ring itself is a fundamental determinant of biological activity. nih.gov In related, more complex molecules like donepezil (B133215), which contains a 1,4-disubstituted piperidine core, the piperidine moiety is essential for its acetylcholinesterase (AChE) inhibitory effects. nih.govacs.org Analysis of the crystal structure of donepezil bound to its target enzyme suggests that the binding pocket can accommodate additional substituents on the piperidine ring, indicating that the ring serves as a versatile scaffold for establishing and optimizing molecular interactions. nih.gov
Impact of Substituent Modifications on Piperidinol Core Activity
Modifications to the 4-(4-chlorophenyl)piperidin-4-ol core have been a key strategy in medicinal chemistry to alter potency, selectivity, and pharmacological profiles. The piperidine nitrogen (position 1) is a common site for substitution, as it allows for the introduction of diverse chemical moieties that can significantly influence biological activity. nih.govelsevierpure.com
A study involving the synthesis of a series of derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, where different groups were attached to the nitrogen atom, demonstrated that these modifications led to compounds with significant analgesic activity. nih.govelsevierpure.com This highlights the critical role of the N-substituent in modulating the pharmacological effects of the piperidinol scaffold. By altering the size, shape, and electronic properties of the group at this position, researchers can fine-tune the molecule's interaction with its target receptor.
While substitutions at the nitrogen and the C4 position are the most studied, research into related piperidine-containing drugs suggests that modifications at other positions on the ring could also be highly beneficial for enhancing biological activity. nih.govacs.org The development of synthetic methods to introduce substituents at various positions allows for a more comprehensive exploration of the structure-activity landscape. nih.gov For instance, research on the related 4-piperidone (B1582916) core has shown that introducing substituents like N-acryloyl, N-alkylsulfonyl, or N-carboxamide groups can yield compounds with potent anticancer properties, illustrating the broad potential of modifying the piperidinol core to achieve diverse therapeutic effects. rsc.org
Analog Synthesis and SAR Profiling of this compound Derivatives
The systematic synthesis of analogs and subsequent biological evaluation is a cornerstone of establishing a structure-activity relationship (SAR) profile. While specific SAR data for the 3,3-dimethyl derivative is not extensively detailed in the provided literature, a clear example of this process can be seen in studies of its parent scaffold, 4-(4'-chlorophenyl)-4-hydroxypiperidine.
In one such study, a series of new derivatives were synthesized by substituting various groups at the nitrogen position of the piperidine ring. nih.govelsevierpure.com These analogs were then evaluated for their analgesic and hypotensive activities. The results showed that all the synthesized N-substituted derivatives exhibited significant analgesic effects when tested in rats using the tail-flick test, with pethidine used as a reference drug. nih.govelsevierpure.com Additionally, several of the compounds were found to cause a reduction in blood pressure. nih.govelsevierpure.com This type of profiling allows researchers to draw direct correlations between the nature of the N-substituent and the observed biological response, guiding the design of future analogs with potentially improved properties.
The findings from this study on N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives are summarized in the table below.
| Compound | N-Substituent | Key Biological Activity Noted |
| Derivative 2 | N-CH₂-CH=CH₂ (Allyl) | Significant analgesic activity; reduction in blood pressure |
| Derivative 3 | N-CH₂-Ph (Benzyl) | Significant analgesic activity; reduction in blood pressure |
| Derivative 4 | N-CO-CH₂-Cl (Chloroacetyl) | Significant analgesic activity |
| Derivative 5 | N-CH₂-CH₂-Ph (Phenethyl) | Significant analgesic activity; reduction in blood pressure |
| (Data synthesized from Saify et al., 2005) nih.govelsevierpure.com |
This systematic approach of synthesizing a library of related compounds and comparing their activities is fundamental to building a robust SAR model. nih.gov
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, which encompasses the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of piperidinol derivatives. The biological activity of these compounds is not merely dependent on their chemical formula but on their specific shape and the orientation of their functional groups in space.
As established by X-ray crystallography, the parent compound 4-(4-chlorophenyl)piperidin-4-ol adopts a well-defined chair conformation. researchgate.netresearchgate.net Within this conformation, the substituents assume specific spatial orientations: the 4-chlorophenyl group is equatorial, and the hydroxyl group is axial. researchgate.netresearchgate.net This precise arrangement is not arbitrary; it is the thermodynamically preferred conformation that positions the molecule for optimal interaction with its biological target. Any change to this stereochemistry could potentially disrupt this interaction and reduce or abolish its biological effect.
The importance of stereochemistry is a recurring theme in the study of piperidine-containing bioactive molecules. For example, in research on acetylcholinesterase inhibitors related to donepezil, it has been strongly indicated that the stereochemistry of substituents on the piperidine ring plays a significant role in the binding behavior of these compounds within the enzyme's active site. acs.org This principle underscores that for this compound and its analogs, both the conformation of the piperidine ring and the stereochemical configuration of its substituents are paramount in defining their structure-activity relationships.
Biological and Pharmacological Relevance Preclinical and in Silico Perspectives
Role of 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol as a Key Metabolite
Metabolic Pathways Leading to the Formation of the Compound
The formation of this compound, designated as metabolite M40, is a result of the extensive metabolism of MLN3897. researchgate.net A primary metabolic pathway involves the N-dealkylation of the piperidinyl moiety of the parent compound. researchgate.netnih.gov This cleavage effectively splits the MLN3897 molecule into two halves. researchgate.netnih.gov
Further metabolic transformations of M40 have also been identified. These include oxidation to form a lactam (M44) and the formation of an N-oxide of M40, which may also feature a dehydrogenated chlorophenyl moiety (M51). researchgate.net These subsequent reactions highlight a complex metabolic cascade following the initial formation of this compound.
Comparative Metabolic Profiles in Preclinical Models
Preclinical studies are essential for understanding the interspecies differences in drug metabolism, which can influence both efficacy and safety assessments. In the case of MLN3897, notable differences in the metabolic profile of its derivatives have been observed between humans and preclinical rat models.
| Species | Relative Abundance in Plasma |
|---|---|
| Human | Major |
| Rat | Minor |
Molecular Interactions with Biological Targets (In Silico and In Vitro Studies)
The pharmacological activity of a compound is defined by its interactions with biological macromolecules. While this compound is primarily known as a metabolite, its structural features suggest the potential for interactions with various biological targets, which have been explored through in silico and in vitro studies of the parent compound and related analogs.
Chemokine Receptor Ligand Interactions
As a derivative of the potent CCR1 antagonist MLN3897, there is a strong rationale to consider the potential for this compound to interact with chemokine receptors. MLN3897 itself has a high affinity for CCR1, with an IC50 of 0.8 nM in competitive binding assays. unito.it The CCR1 antagonism of MLN3897 has been shown to impair osteoclastogenesis and inhibit the interaction of multiple myeloma cells with osteoclasts. unito.itresearchgate.netdrugbank.com While direct studies on the CCR1 antagonist activity of this compound are not extensively reported, its formation through the cleavage of MLN3897 suggests that it may retain some affinity for CCR1, albeit likely with different potency compared to the parent compound. Structure-activity relationship studies of novel CCR1 antagonists have highlighted the importance of specific chemical moieties for potent binding and functional antagonism. nih.gov
Receptor Modulatory Activities of Related Piperidinol Analogs
The 4-aryl-4-piperidinol scaffold is a well-established pharmacophore in the development of opioid receptor modulators. In particular, analogs of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been extensively studied for their antagonist activity at the kappa opioid receptor (KOR). nih.govnih.gov
Structure-activity relationship studies have revealed that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure acts as a pure opioid antagonist pharmacophore. mdpi.com The N-substituent on the piperidine (B6355638) ring plays a crucial role in determining the potency and selectivity of these compounds for different opioid receptor subtypes. nih.gov For example, the incorporation of specific N-substituents on the (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core has led to the discovery of novel KOR-selective ligands. nih.gov These studies demonstrate that while the core piperidinol structure provides the antagonist foundation, modifications at the nitrogen atom can significantly modulate the receptor interaction profile.
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core | Confers pure opioid antagonist properties | mdpi.com |
| N-substituent | Modulates potency and selectivity for opioid receptor subtypes | nih.gov |
| Lipophilic binding site distal to the nitrogen | Important for both mu and kappa receptor antagonism | mdpi.com |
In Vitro Biological Activity Assessments of this compound Containing Scaffolds
Antimicrobial Properties (Antifungal and Antibacterial)
No data is available in the scientific literature regarding the antifungal or antibacterial properties of this compound.
Antioxidant Pathway Modulation
No data is available in the scientific literature regarding the antioxidant pathway modulation by this compound.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques (e.g., LC-MS, GC-ECD) for Detection in Research Samples
Chromatographic methods are essential for the separation, identification, and quantification of 4-(4-Chlorophenyl)piperidin-4-ol (B141385) from complex matrices such as biological samples or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.
Gas Chromatography with Electron-Capture Detection (GC-ECD): A sensitive method for the analysis of 4-(4-Chlorophenyl)piperidin-4-ol in biological samples has been developed using gas chromatography coupled with an electron-capture detector (GC-ECD). nih.gov The presence of the chlorine atom on the phenyl ring makes the compound particularly suitable for ECD, which is highly sensitive to halogenated compounds.
The analytical procedure involves a multi-step sample preparation process:
Extraction: The compound is first extracted from the biological matrix (e.g., plasma, urine, or tissue homogenates) under basic conditions. nih.gov
Back-extraction: This is followed by a back-extraction into an acidic aqueous phase (HCl). nih.gov
Derivatization: After re-basification, an extractive derivatization is performed using pentafluorobenzoyl chloride in toluene (B28343). nih.gov This step is crucial as it converts the polar hydroxyl and amine groups into a less polar, more volatile derivative suitable for GC analysis, while also adding multiple fluorine atoms that significantly enhance the ECD signal.
Quantification: The resulting derivative is then analyzed on a GC system, typically equipped with a fused-silica capillary column, for separation and quantification. nih.gov The structure of the derivatized analyte is often confirmed by gas chromatography-mass spectrometry (GC-MS). nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and commonly used technique for the analysis of 4-(4-Chlorophenyl)piperidin-4-ol. Various methods have been developed utilizing different detection techniques.
HPLC with UV Detection: A validated HPLC-UV method has been established for determining the compound in human urine. researchgate.net This method typically employs a reverse-phase C18 column with an isocratic mobile phase, such as a mixture of potassium phosphate (B84403) buffer and acetonitrile. researchgate.net Detection is performed at a wavelength of 220 nm. researchgate.net
HPLC with Fluorescence Detection: For enhanced sensitivity, a method involving pre-column derivatization followed by fluorescence detection has been developed. The compound is derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to produce a fluorescent product, allowing for very low detection limits in biological samples.
Table 1: Chromatographic Conditions for Analysis of 4-(4-Chlorophenyl)piperidin-4-ol
| Technique | Column | Mobile Phase/Carrier Gas | Derivatization | Detector | Reference |
|---|---|---|---|---|---|
| GC-ECD | Fused-silica capillary column | Not Specified | Pentafluorobenzoyl chloride | Electron Capture Detector (ECD) | nih.gov |
| HPLC-UV | Reverse-phase C18 | 50 mM Potassium Phosphate buffer / Acetonitrile (75:25, v/v) | None | UV (220 nm) | researchgate.net |
Spectroscopic Detection Methods for Research Applications
Spectroscopic techniques are indispensable for the structural confirmation and identification of 4-(4-Chlorophenyl)piperidin-4-ol.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides detailed information about the molecular weight and fragmentation pattern of the compound. In electron-impact (EI) ionization mode, the molecule fragments in a predictable way, yielding a characteristic mass spectrum. Key mass-to-charge (m/z) ratios observed for the parent compound include prominent peaks at m/z 193, 57, 56, and 42. nih.gov This fragmentation data is crucial for unambiguous identification. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4-(4-Chlorophenyl)piperidin-4-ol exhibits characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group and the N-H stretch of the secondary amine in the piperidine (B6355638) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the molecule. The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton. These techniques are essential for confirming the compound's structure during synthesis and for purity assessment.
X-ray Crystallography: Studies using X-ray crystallography have determined the solid-state structure of 4-(4-Chlorophenyl)piperidin-4-ol. This analysis confirms that the piperidine ring adopts a stable chair conformation. researchgate.net In this conformation, the bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the hydroxyl group and the N-H hydrogen atom are situated in axial positions. researchgate.net
Table 2: Key Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol
| Technique | Feature | Observed Data | Reference |
|---|---|---|---|
| GC-MS (EI) | Top 5 Peaks (m/z) | 42.0, 57.0, 56.0, 193.0, 30.0 | nih.gov |
| IR Spectroscopy | Key Functional Groups | O-H stretch, N-H stretch | |
| NMR Spectroscopy | Primary Application | Structural elucidation of H and C framework | |
| X-ray Crystallography | Conformation | Piperidine ring in chair form; chlorophenyl group equatorial | researchgate.net |
Method Development and Validation for Quantitative Analysis
The development of a reliable quantitative analytical method requires rigorous validation to ensure its performance is suitable for its intended purpose. The validation process, guided by international standards, assesses various parameters including linearity, sensitivity, precision, and accuracy.
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For the HPLC-UV method, the assay was found to be linear over a concentration range of 2-500 ng/mL in urine samples. researchgate.net This indicates that within this range, the detector response is directly proportional to the amount of the compound.
Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For the HPLC-UV method, the LOD for 4-(4-Chlorophenyl)piperidin-4-ol in urine was 1 ng/mL. researchgate.net
Precision and Accuracy: Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of a measured value to the true value. For bioanalytical methods, acceptance criteria for precision (RSD) and accuracy are typically within ±15% (±20% at the LLOQ). ich.org
Sample Preparation and Recovery: The efficiency of the extraction process is a critical part of method development. For bioanalytical applications, sample cleanup procedures like liquid-liquid extraction or solid-phase extraction are optimized to remove interfering substances and concentrate the analyte. nih.gov
Table 3: Validation Parameters for an HPLC-UV Method for 4-(4-Chlorophenyl)piperidin-4-ol
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Linearity Range | Urine | 2 - 500 ng/mL | researchgate.net |
| Limit of Detection (LOD) | Urine | 1 ng/mL | researchgate.net |
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Novel 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol Inspired Scaffolds
The core structure of this compound serves as a versatile template for the development of novel molecular scaffolds. Future synthetic efforts can be directed toward several key strategies to generate libraries of analogues with diverse chemical and pharmacological properties.
One promising avenue is bioisosteric replacement of the piperidine (B6355638) ring. Bioisosteres are chemical groups that can replace one another without significantly impacting the desired biological activity, but which can improve physicochemical or pharmacokinetic properties. researchgate.net For instance, replacing the piperidine core with strained structures like 1-azaspiro[3.3]heptanes or 2-azaspiro[3.3]heptanes has been proposed as a strategy to enhance metabolic stability and solubility while maintaining a similar three-dimensional arrangement of key functional groups. researchgate.netresearchgate.netenamine.net
Another approach involves the functionalization of the piperidine core . The nitrogen atom of the piperidine ring is a prime site for modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). nih.govnih.gov For example, a study on trans-3,4-dimethyl-4-arylpiperidine derivatives successfully replaced a phenolic hydroxyl group with carbamate (B1207046) and carboxamide groups, yielding new analogues with high affinity for opioid receptors and improved metabolic profiles. nih.gov Furthermore, intramolecular cyclization reactions can be employed to create condensed piperidine systems, expanding the structural diversity available for biological screening. nih.gov
These synthetic strategies can generate a wide array of novel compounds for biological evaluation.
| Strategy | Description | Potential Advantages |
| Bioisosteric Replacement | Substitution of the piperidine ring with non-classical mimetics like azaspiro[3.3]heptanes. researchgate.netenamine.net | Improved metabolic stability, enhanced solubility, novel intellectual property. researchgate.netenamine.net |
| N-Substitution | Introduction of diverse chemical moieties at the piperidine nitrogen atom. | Modulation of basicity, exploration of new binding interactions, alteration of pharmacokinetic properties. nih.gov |
| Core Functionalization | Chemical modification of the aryl ring or introduction of substituents at other positions on the piperidine ring. | Fine-tuning of receptor affinity and selectivity, probing specific ligand-receptor interactions. nih.gov |
| Scaffold Hopping | Designing entirely new core structures that maintain the key pharmacophoric features of the original molecule. | Access to novel chemical space, potential to overcome limitations of the original scaffold. |
Exploration of Untapped Biological Targets and Pathways
While the parent 4-arylpiperidin-4-ol scaffold has a well-documented history, the specific biological profile of the 3,3-dimethyl derivative remains largely uncharacterized. Research on the non-methylated analogue shows its core structure has an affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Derivatives of this scaffold are also known to interact with sigma receptors (S1R and S2R) and histamine (B1213489) H3 receptors. nih.govnih.gov These known targets represent a logical starting point for the biological evaluation of this compound and its derivatives. The gem-dimethyl substitution could critically alter binding affinity or selectivity for these receptors.
Beyond these established targets, the unique structural features of the 3,3-dimethylpiperidine (B75641) scaffold warrant broader screening to uncover novel biological activities. The piperidine heterocycle is present in pharmaceuticals targeting a vast range of biological systems, including enzymes, ion channels, and transport proteins. nih.govclinmedkaz.org High-throughput screening campaigns using libraries of derivatives inspired by this compound could identify hits for previously unexplored targets. For example, screening of N-arylpiperidine-3-carboxamide derivatives identified a novel compound with significant antimelanoma activity by inducing a senescence-like phenotype. nih.gov This highlights the potential for piperidine-based scaffolds to yield compounds with unexpected and valuable therapeutic applications. nih.gov
| Target Class | Specific Examples | Rationale |
| Receptors | NMDA (NR2B subunit), Sigma (S1R, S2R), Opioid, Histamine H3. nih.govnih.gov | The parent 4-arylpiperidin-4-ol scaffold shows affinity for these receptors. |
| Enzymes | Proteases, Kinases, Acetylcholinesterase (AChE), Dipeptidyl peptidase IV (DPP-IV). nih.govclinmedkaz.orgnih.gov | Piperidine derivatives have been successfully developed as potent and selective enzyme inhibitors. nih.govnih.gov |
| Ion Channels | Voltage-gated sodium, potassium, and calcium channels. | The ability of piperidine derivatives to modulate ion channels is a potential area for central nervous system and cardiovascular applications. clinmedkaz.org |
| Transporters | Neurotransmitter transporters (e.g., for serotonin, dopamine). | The piperidine scaffold is common in molecules that interact with neurotransmitter systems. clinmedkaz.org |
| Phenotypic Screens | Anti-proliferative, anti-inflammatory, anti-infective assays. | Unbiased screening can uncover novel mechanisms and therapeutic applications, such as inducing senescence in cancer cells. nih.gov |
Advancements in Computational Modeling for Predictive Chemical Biology Research
Computational modeling is an indispensable tool in modern drug discovery and chemical biology, enabling the rational design and prioritization of compounds for synthesis and testing. researchgate.net For derivatives of this compound, several computational approaches can accelerate the discovery of novel bioactive agents.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By developing QSAR models for a set of synthesized analogues, researchers can predict the activity of virtual compounds, thereby guiding the design of more potent molecules. tandfonline.com This approach has been successfully applied to various piperidine derivatives to model activities such as enzyme inhibition and cardiotoxicity. tandfonline.comnih.gov
Molecular docking and dynamics simulations provide atomic-level insights into how a ligand binds to its biological target. nih.govrsc.org Docking can predict the preferred orientation of a molecule within a receptor's binding site, while molecular dynamics simulations can assess the stability of the ligand-receptor complex over time. nih.govchemicalbook.com These methods were used to elucidate the binding mode of piperidine-based ligands to the sigma-1 receptor, revealing crucial amino acid interactions that could be leveraged for future structure-based design. nih.govrsc.org Such studies can explain why certain structural modifications enhance or diminish activity and can guide the rational design of derivatives with improved binding affinity and selectivity. nih.gov
| Computational Method | Application | Expected Outcome |
| QSAR Modeling | Predict the biological activity of virtual compounds based on their structural features. tandfonline.com | Prioritization of synthetic targets; identification of key structural descriptors for activity. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | A 3D query for virtual screening of large chemical databases to find novel hits. |
| Molecular Docking | Predict the binding pose of a ligand within the active site of a biological target. rsc.orgjksus.org | Understanding of key protein-ligand interactions; rationalization of SAR data. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time to assess stability. nih.govnih.govresearchgate.net | Validation of docking poses; assessment of binding stability and conformational changes. nih.govnih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of compounds with potentially poor pharmacokinetic profiles. |
By integrating these computational strategies with synthetic chemistry and biological screening, future research on this compound can be conducted more efficiently, maximizing the potential for discovering novel chemical probes and therapeutic leads.
Q & A
Basic: What are the established synthetic routes for 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation of 4-chlorobenzaldehyde with dimethyl acetonedicarboxylate, followed by cyclization and reduction steps. Key intermediates include β-keto esters, which are cyclized under acidic conditions to form the piperidine ring. Optimization involves adjusting reaction temperatures (e.g., 80–100°C for cyclization) and catalysts (e.g., ammonium acetate for imine formation) to improve yields . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm intermediates and final product purity. X-ray crystallography (e.g., using SHELXL ) may resolve ambiguities in stereochemistry.
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies protons on the chlorophenyl group (δ 7.2–7.4 ppm) and hydroxyl (broad singlet, δ 1.5–2.0 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-4 of the piperidine ring at ~70 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, λ = 0.71073 Å ) resolves bond lengths, angles, and ring puckering (see Cremer-Pople parameters ). SHELX software is widely used for refinement.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 266.1).
Advanced: How can enantiomeric separation be achieved for chiral derivatives of this compound?
Answer:
Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar organic mobile phases (e.g., ethanol/hexane) effectively separate enantiomers. Preparative-scale resolution may require covalent chiral auxiliaries (e.g., (R)- or (S)-Mosher’s acid) followed by hydrolysis . Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration.
Advanced: What experimental strategies address contradictions in reported biological activities (e.g., receptor binding vs. cellular assays)?
Answer:
- Comparative Assays : Replicate binding assays (e.g., dopamine D2 receptor IC₅₀) under standardized conditions (pH, temperature) to minimize variability .
- Structural Validation : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Cellular Context : Use isogenic cell lines to control for genetic background effects. For example, HEK293 cells transfected with D2 receptors can clarify target specificity .
Advanced: How can conformational analysis of the piperidine ring inform pharmacological activity?
Answer:
- X-ray Analysis : Measure puckering parameters (e.g., Cremer-Pople coordinates ) to correlate ring conformation (chair vs. boat) with steric effects on receptor binding .
- Computational Modeling : Density functional theory (DFT) calculates energy barriers for ring flipping. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict dominant conformers in solution .
Advanced: What methodologies identify and characterize metabolites of this compound in in vivo studies?
Answer:
- LC-MS/MS : High-resolution tandem MS detects hydroxylated or demethylated metabolites. Fragmentation patterns (e.g., loss of Cl⁻ or CH₃ groups) aid structural assignment .
- Isotopic Labeling : ¹⁴C-labeled compound tracks metabolic pathways in rodent models. Enzymatic hydrolysis (β-glucuronidase) identifies phase II metabolites .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Answer:
- Analog Synthesis : Introduce substituents at C-3 (methyl groups) or C-4 (hydroxyl) to modulate steric bulk and hydrogen-bonding capacity .
- Pharmacophore Mapping : Overlay crystal structures (e.g., Protein Data Bank entries) to identify critical interactions (e.g., π-π stacking with chlorophenyl groups) .
- Selectivity Screening : Test against related receptors (e.g., D3 vs. D2 dopamine receptors) using radioligand displacement assays .
Advanced: What computational tools predict the compound’s stability under varying pH and temperature conditions?
Answer:
- pKa Prediction : Software like MarvinSketch estimates ionization states (e.g., hydroxyl group pKa ~9.5) to guide buffer selection.
- Degradation Pathways : Molecular orbital calculations (e.g., Gaussian) identify susceptible bonds (e.g., ester hydrolysis in acidic conditions) .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and HPLC to monitor decomposition at elevated temperatures (40–60°C).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
